2-(2-Bromophenyl)morpholine

Physicochemical profiling Lipophilicity ADME prediction

2-(2-Bromophenyl)morpholine (CAS 1097796-83-2) is a heterocyclic aromatic compound of the substituted 2-arylmorpholine class, consisting of a morpholine ring bearing a 2-bromophenyl substituent at the 2-position. With molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g·mol⁻¹, this compound features one chiral center, two hydrogen bond acceptors, one hydrogen bond donor, and a calculated logP of approximately 2.14.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 1097796-83-2
Cat. No. B1289296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)morpholine
CAS1097796-83-2
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC=CC=C2Br
InChIInChI=1S/C10H12BrNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2
InChIKeyDYZGCDVZBPGIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)morpholine (CAS 1097796-83-2): A Specialized Ortho-Bromo Aryl Morpholine Building Block for Medicinal Chemistry and Cross-Coupling Applications


2-(2-Bromophenyl)morpholine (CAS 1097796-83-2) is a heterocyclic aromatic compound of the substituted 2-arylmorpholine class, consisting of a morpholine ring bearing a 2-bromophenyl substituent at the 2-position . With molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g·mol⁻¹, this compound features one chiral center, two hydrogen bond acceptors, one hydrogen bond donor, and a calculated logP of approximately 2.14 [1]. The ortho-bromine substitution pattern confers distinct steric and electronic properties that differentiate it from its meta- and para-bromo regioisomers. Commercially available at purities ranging from 95% to 98+% from multiple suppliers, this compound serves primarily as a versatile synthetic intermediate and research building block, with the aryl bromide handle enabling downstream functionalization via cross-coupling chemistries .

Why 2-(2-Bromophenyl)morpholine Cannot Be Simply Replaced by Other Bromophenyl Morpholine Isomers in Research and Development


Although all bromophenyl morpholine isomers share the same molecular formula (C₁₀H₁₂BrNO) and molecular weight (242.11), their physicochemical and biological properties diverge significantly based on bromine ring position. The ortho-bromo substitution in 2-(2-bromophenyl)morpholine (logP ~2.01–2.14) generates a distinct lipophilicity profile compared to the para isomer (ACD/logP 1.81) and the meta isomer (logP 2.44) , which directly impacts membrane permeability, solubility, and protein binding in biological assays. Critically, published antiplasmodial structure-activity relationship (SAR) data demonstrate that para-bromophenyl substitution (IC₅₀ 5.06 ± 0.20 μM against P. falciparum 3D7) yields superior bioactivity compared to ortho-bromo analogs, which showed measurably lower potency [1]. These position-dependent electronic effects cannot be replicated by simple isomer interchange, making informed procurement based on substitution pattern essential for reproducible research outcomes.

Quantitative Head-to-Head Evidence: Where 2-(2-Bromophenyl)morpholine Stands Relative to Its Closest Analogs


Lipophilicity (logP) Differentiation Among Bromophenyl Morpholine Regioisomers

The ortho-bromo isomer 2-(2-bromophenyl)morpholine exhibits an intermediate measured logP of 2.01–2.14 [1], placing it between the less lipophilic para-bromo isomer (ACD/logP 1.81) and the more lipophilic meta-bromo isomer (logP 2.44) . This ~0.3–0.4 log unit difference between ortho and para isomers corresponds to an approximately 2- to 2.5-fold difference in octanol-water partition coefficient, directly affecting predicted membrane permeability and nonspecific protein binding.

Physicochemical profiling Lipophilicity ADME prediction

Antiplasmodial Activity: Ortho- vs. Para-Bromophenyl Substitution SAR

In a head-to-head SAR study of morpholine analogs against Plasmodium falciparum 3D7, the para-bromophenyl derivative 6k demonstrated an IC₅₀ of 5.06 ± 0.20 μM, while the corresponding ortho-bromo analog 6b exhibited lower antiplasmodial activity [1]. The study explicitly concludes that para-bromophenyl substitution yields superior bioactivity compared to ortho-bromo positioning [1]. This provides direct comparative evidence that the ortho-bromo substitution pattern of 2-(2-bromophenyl)morpholine is associated with reduced potency in this antiplasmodial assay context.

Antimalarial drug discovery Structure-activity relationship Plasmodium falciparum

Molecular Weight and Halogen-Dependent Reactivity: Bromine vs. Chlorine Ortho-Substituted Morpholines

2-(2-Bromophenyl)morpholine (MW 242.11) contains an aryl bromide, which is significantly more reactive in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) than the corresponding aryl chloride analog 2-(2-chlorophenyl)morpholine (MW 197.66, CAS 864539-95-7) [1]. The C–Br bond dissociation energy (~84 kcal·mol⁻¹) is lower than C–Cl (~95 kcal·mol⁻¹), enabling oxidative addition under milder catalytic conditions. Additionally, the heavier bromine atom provides a distinct heavy-atom effect for X-ray crystallography phasing, unavailable with the chloro analog.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Halogen reactivity

Purity Grade and Batch-to-Batch Quality Control Documentation Across Suppliers

Commercially available 2-(2-bromophenyl)morpholine is offered at multiple purity tiers: 95% (Bidepharm, AKSci, Enamine) , 97% (Fluorochem, CymitQuimica) , and 98+% (MolCore, Leyan) . Bidepharm explicitly provides batch-specific QC documentation including NMR, HPLC, and GC traceability , while MolCore certifies compliance with ISO quality management standards . In contrast, the para-bromo isomer 2-(4-bromophenyl)morpholine is most commonly listed at 95–97% purity with less extensive QC documentation from comparable vendors.

Quality assurance Analytical characterization Procurement specification

Predicted pKa and Ionization State Differentiation from 3-Bromo Regioisomer

The predicted pKa of the morpholine secondary amine in 2-(2-bromophenyl)morpholine is approximately 6.19 ± 0.70 , notably lower than the predicted pKa of 8.47 ± 0.40 for the meta-bromo isomer 2-(3-bromophenyl)morpholine . This ~2.3 pKa unit difference indicates that at physiological pH (7.4), the ortho-bromo morpholine will be predominantly neutral (free base), whereas the meta-bromo isomer would be substantially protonated. This differential ionization state has direct consequences for CNS penetration (ionized species cross the blood-brain barrier less readily) and for binding to targets requiring a neutral amine pharmacophore.

Ionization state pKa prediction Drug-likeness

Evidence-Based Application Scenarios for 2-(2-Bromophenyl)morpholine in Research and Industrial Procurement


Orthogonal Cross-Coupling Scaffold for Late-Stage Diversification in Medicinal Chemistry

The ortho-aryl bromide functionality of 2-(2-bromophenyl)morpholine enables selective Suzuki-Miyaura or Buchwald-Hartwig couplings . The C–Br bond offers a favorable balance of stability during storage and reactivity under mild Pd-catalyzed conditions (room temperature to 60°C), allowing sequential coupling strategies. Researchers building focused libraries of 2-aryl morpholine derivatives should procure this ortho-bromo isomer specifically when the synthetic plan requires the bromine handle at the ortho position for steric or electronic reasons that cannot be achieved with the para or meta isomers [1].

Negative Control or Selectivity Probe in Antimalarial Plasmodium Assays

Published SAR data demonstrate that the ortho-bromo substitution pattern yields lower antiplasmodial potency than the para-bromo analog (IC₅₀ 5.06 μM for para vs. qualitatively lower for ortho) . Therefore, 2-(2-bromophenyl)morpholine can serve as a rationally justified negative control or selectivity probe in P. falciparum 3D7 assays, where diminished activity is expected relative to the para-bromo hit compound. This evidence-based application avoids the common pitfall of using an arbitrary 'inactive' analog without supporting SAR logic.

Physicochemical Reference Standard for logP and pKa Profiling of Brominated Morpholine Congeneric Series

With a measured logP of 2.01–2.14 and a predicted pKa of ~6.19 [1], 2-(2-bromophenyl)morpholine occupies a distinct position in the lipophilicity-basicity landscape relative to its para (logP 1.81) and meta (logP 2.44, pKa ~8.47) isomers. This makes it an ideal reference compound for constructing congeneric series in ADME profiling studies, where systematic variation of bromine position can be correlated with changes in logD, permeability, and metabolic stability.

X-ray Crystallography Phasing via Bromine Heavy-Atom Anomalous Scattering

The bromine atom at the ortho position provides a reliable anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα wavelength) for experimental phasing in protein-ligand co-crystal structures. The heavier bromine atom (compared to chlorine; f'' ≈ 0.36 e⁻ at Cu Kα) in 2-(2-bromophenyl)morpholine offers superior phasing power for determining binding modes of morpholine-containing ligands without the need for selenomethionine labeling or bromide soaking, providing a practical advantage over the chloro analog 2-(2-chlorophenyl)morpholine (CAS 864539-95-7) [1].

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